molecular formula C23H18F6N2O4 B12895851 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester CAS No. 96722-93-9

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester

Cat. No.: B12895851
CAS No.: 96722-93-9
M. Wt: 500.4 g/mol
InChI Key: VKAKEUQWUXQAFU-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a 3,5-bis(trifluoromethyl)phenyl group at position 1, a phenyl group at position 5, and diethyl ester moieties at the 3,4-carboxylic acid positions. The trifluoromethyl groups confer strong electron-withdrawing effects, enhancing the molecule’s stability and lipophilicity. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive cores .

Properties

CAS No.

96722-93-9

Molecular Formula

C23H18F6N2O4

Molecular Weight

500.4 g/mol

IUPAC Name

diethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C23H18F6N2O4/c1-3-34-20(32)17-18(21(33)35-4-2)30-31(19(17)13-8-6-5-7-9-13)16-11-14(22(24,25)26)10-15(12-16)23(27,28)29/h5-12H,3-4H2,1-2H3

InChI Key

VKAKEUQWUXQAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with diethyl oxalate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit promising antitumor properties. For instance, a series of novel 1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their antiproliferative effects on cancer cells. The study highlighted the interaction of these compounds with DNA, suggesting that DNA binding might contribute to their antitumor activity. One particular compound exhibited a high DNA-binding affinity, which correlated with significant inhibition of cancer cell proliferation .

Enzyme Inhibition
Another notable application of pyrazole derivatives is their role as enzyme inhibitors. A study synthesized a series of pyrazole-3,4-dicarboxamides and investigated their inhibitory effects on human carbonic anhydrase isozymes. The compounds demonstrated varying degrees of inhibition, with some exhibiting Ki values in the low micromolar range. This suggests potential therapeutic applications in treating conditions like glaucoma and other diseases where carbonic anhydrase plays a critical role .

Agricultural Applications

Pesticidal Activity
The diethyl ester form of 1H-pyrazole-3,4-dicarboxylic acid has been explored for its pesticidal properties. Research indicates that certain pyrazole derivatives can act as effective pesticides against various agricultural pests. Their mechanism often involves disrupting the normal physiological functions of the pests, leading to mortality or reduced reproductive capabilities .

Materials Science

Synthesis of Functional Materials
In materials science, pyrazole derivatives are used as building blocks for synthesizing functional materials. For example, the synthesis of dicarboxylic derivatives from bis(pyrazol-1-yl)alkanes has been reported. These materials can be utilized in developing advanced polymers or coatings with enhanced properties such as thermal stability and chemical resistance .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAntitumor activity through DNA binding; enzyme inhibition (carbonic anhydrase)
Agricultural SciencePesticidal properties against agricultural pests
Materials ScienceSynthesis of functional materials for polymers and coatings

Case Studies

  • Antitumor Mechanism Investigation
    • A study investigated the mechanism behind the antitumor activity of synthesized pyrazole derivatives. The research utilized electronic absorption spectroscopy and viscosity measurements to confirm the binding interactions with DNA, providing insights into how these compounds can inhibit cancer cell growth effectively .
  • Enzyme Inhibition Studies
    • Another study focused on synthesizing pyrazole-3,4-dicarboxamides and their inhibitory effects on human carbonic anhydrase isozymes. The findings revealed specific compounds with potent inhibitory activity, indicating their potential as therapeutic agents for diseases involving carbonic anhydrase dysfunction .

Mechanism of Action

The mechanism by which 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

The following structurally related pyrazole diethyl esters highlight variations in substituents and their impacts:

Compound Name Substituent at Position 1 Substituent at Position 5 Key Properties/Applications References
Target Compound 3,5-Bis(trifluoromethyl)phenyl Phenyl High lipophilicity, potential agrochemical use
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-Acetylphenyl)-5-phenyl-, Diethyl Ester 4-Acetylphenyl Phenyl Moderate EWG; acetyl group enables nucleophilic reactivity
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-Methoxyphenyl)-5-phenyl-, Diethyl Ester 4-Methoxyphenyl Phenyl Electron-donating group; increased solubility in polar solvents
Diethyl 5-(4-Chlorophenyl)-1-(3-Methylphenyl)pyrazole-3,4-dicarboxylate 3-Methylphenyl 4-Chlorophenyl Chlorine as EWG; commercial availability for research

Substituent Effects:

Electron-Withdrawing Groups (EWGs): The 3,5-bis(trifluoromethyl)phenyl group in the target compound provides stronger electron deficiency compared to acetyl (moderate EWG) or chlorine (weak EWG). This enhances thermal stability and resistance to oxidation, making it suitable for high-temperature reactions .

Biological and Agrochemical Relevance: Pyrazole derivatives with trifluoromethyl groups (e.g., fipronil, ethiprole) are established agrochemicals due to their metabolic stability and insecticidal activity . The 4-chlorophenyl analogue () shares structural motifs with commercial pesticides, indicating possible pesticidal applications for the target compound .

Synthetic Considerations:

  • Diethyl ester groups are commonly introduced via esterification of pyrazole carboxylic acids, as seen in the synthesis of related compounds (e.g., ). The trifluoromethyl groups likely require specialized fluorination or coupling steps, similar to methods used for bis(trifluoromethyl)phenyl phosphine oxides ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-pyrazole-3,4-dicarboxylic acid derivatives with trifluoromethyl substituents?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing a mixture of 3,5-diaryl-4,5-dihydro-1H-pyrazole precursors with dicarbonyl reagents (e.g., diethyl oxalate) in ethanol for 2–4 hours under controlled conditions. Ethanol serves as both solvent and proton donor, while DMF-EtOH (1:1) is used for recrystallization to enhance purity . Optimization of reaction time and stoichiometry is critical to minimize byproducts like unreacted hydrazines.

Q. How are spectroscopic techniques (FTIR, XRD, TEM) applied to characterize this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester groups, C-F stretches at 1100–1250 cm⁻¹ for trifluoromethyl substituents) .
  • XRD : Determines crystal structure (monoclinic or orthorhombic systems) and confirms molecular packing via unit cell parameters .
  • TEM : Measures nanoparticle size (if synthesized as nanomaterial) and morphology, requiring sample dispersion in ethanol and drop-casting onto carbon-coated grids .

Q. What solvents and reaction conditions optimize yield for pyrazole-3,4-dicarboxylate derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, ethanol) are preferred due to their ability to stabilize intermediates. Refluxing in ethanol at 80°C for 2–4 hours typically achieves yields >70%. For substrates with poor solubility, mixed solvents like DMF-EtOH (1:1) improve reactivity .

Advanced Research Questions

Q. How do trifluoromethyl and aryl substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Trifluoromethyl groups act as strong electron-withdrawing moieties, reducing electron density on the pyrazole ring. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or Hammett substituent constants. Comparative studies with non-fluorinated analogs (e.g., methyl or phenyl derivatives) reveal enhanced electrophilicity at the 3,4-dicarboxylate positions, which impacts nucleophilic substitution or coordination chemistry .

Q. What strategies address contradictory spectroscopic data in structural elucidation?

  • Methodological Answer : Discrepancies between NMR/FTIR and XRD data may arise from polymorphism or solvent effects. To resolve this:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare experimental FTIR spectra with computational simulations (e.g., Gaussian09 using B3LYP/6-31G** basis sets) .
  • Use single-crystal XRD as the definitive structural validation method .

Q. How can computational methods (DFT, MD) predict bioactivity or catalytic potential?

  • Methodological Answer :

  • DFT : Calculates electrostatic potential maps to identify reactive sites for drug-target interactions (e.g., binding to kinases or proteases) .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes (e.g., using GROMACS with CHARMM36 force fields). Parameters like RMSD (root-mean-square deviation) assess conformational stability .

Q. What in vitro assays evaluate the compound’s biological activity (e.g., anticancer, antiviral)?

  • Methodological Answer :

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression .
  • Antiviral Screening : Assess inhibition of viral replication (e.g., HCV NS5B polymerase) via plaque reduction assays .
  • Oxidative Stress Markers : Measure TAC (Total Antioxidant Capacity) and TOS (Total Oxidative Stress) levels using colorimetric kits .

Methodological Challenges & Solutions

Q. How are impurities or byproducts managed during synthesis?

  • Methodological Answer : Common byproducts include uncyclized hydrazines or dimerized intermediates. Techniques to mitigate these:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for purification.
  • Recrystallization : Optimize solvent pairs (e.g., DMF-EtOH) to isolate the desired product .

Q. What analytical workflows validate synthetic reproducibility?

  • Methodological Answer :

  • HPLC-PDA : Monitor reaction progress with C18 columns and acetonitrile/water mobile phases (retention time ~8–10 min).
  • Mass Balance Analysis : Compare theoretical vs. experimental yields using LC-MS (ESI+ mode) .

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